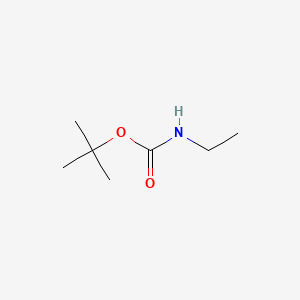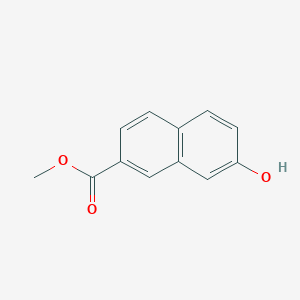
7-Hidroxi-2-naftoato de metilo
Descripción general
Descripción
“Methyl 7-hydroxy-2-naphthoate” is a chemical compound with the CAS Number: 95901-05-6 and a molecular weight of 202.21 . It is stored at room temperature in an inert atmosphere . It is involved in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) .
Synthesis Analysis
The synthesis of “Methyl 7-hydroxy-2-naphthoate” can be achieved from Methanol and carbon monoxide and 7-hydroxy-2-naphthalenyl trifluoromethanesulfonate . Another method involves the reaction of 2-methoxyl group-6-naphthoic acid with Hydrogen bromide and acetic acid .Molecular Structure Analysis
The molecular structure of “Methyl 7-hydroxy-2-naphthoate” is represented by the InChI Code: 1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 .Chemical Reactions Analysis
“Methyl 7-hydroxy-2-naphthoate” undergoes regiospecific methylation at the 7-hydroxy group of its native substrate, 2,7-dihydroxy-5-methyl-1-naphthoic acid . It also recognizes other dihydroxynaphthoic acids as substrates and catalyzes regiospecific O-methylation .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 7-Hidroxi-2-naftoato de metilo
Desarrollo agroquímico: El this compound se utiliza en la creación de agentes avanzados de protección de cultivos. Sus propiedades ayudan a sintetizar pesticidas selectivos que protegen los cultivos y minimizan el impacto ambiental .
Investigación antiinflamatoria: Este compuesto ha sido evaluado por sus efectos antiinflamatorios, particularmente en la respuesta inflamatoria inducida por lipopolisacárido en macrófagos murinos .
Síntesis farmacéutica: Sirve como material de partida y intermedio crucial en la síntesis de nuevos candidatos a fármacos, contribuyendo significativamente a la investigación farmacéutica .
Estudios de fotoquímica: La fotoquímica de los derivados de naftol relacionados ha sido estudiada, lo que podría implicar aplicaciones similares para el this compound en la comprensión de los efectos de la luz UV en la estabilidad química .
Síntesis de antibióticos enediinos: Este compuesto participa en la biosíntesis del ácido naftóico, un componente del cromóforo en antibióticos antitumorales enediinos como la neocarzinostatina .
Caracterización bioquímica: El this compound se utiliza en estudios bioquímicos, como la caracterización de enzimas involucradas en vías metabólicas, ejemplificado por la investigación sobre la 1-hidroxi-2-naftoato dioxigenasa .
Mecanismo De Acción
Target of Action
Similar compounds such as methyl-1-hydroxy-2-naphthoate have been shown to target inflammatory pathways in macrophages
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their function . For instance, Methyl-1-hydroxy-2-naphthoate has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways .
Biochemical Pathways
Based on the known effects of similar compounds, it may be involved in the modulation of inflammatory pathways .
Result of Action
Related compounds have been shown to have anti-inflammatory effects, suggesting that methyl 7-hydroxy-2-naphthoate may have similar effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Safety and Hazards
Direcciones Futuras
“Methyl 7-hydroxy-2-naphthoate” has potential applications in the medical field due to its role in the biosynthesis of the naphthoic acid moiety in the chromophore of the enediyne antitumor antibiotic neocarzinostatin (NCS) . The increased global demand for VK2, a lipid-soluble vitamin that plays critical roles in inhibiting cell ferroptosis, improving blood clotting, and preventing osteoporosis, has inspired interest in novel production strategies .
Análisis Bioquímico
Biochemical Properties
Methyl 7-hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are crucial as they inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound also affects the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many inflammation-related genes .
Cellular Effects
Methyl 7-hydroxy-2-naphthoate has been shown to influence various cellular processes, particularly in macrophages. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of NF-κB, c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein kinases (MAPK) pathways. This suppression leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6). Additionally, the compound reduces the expression of iNOS and COX-2 at both the protein and mRNA levels .
Molecular Mechanism
The molecular mechanism of action of Methyl 7-hydroxy-2-naphthoate involves its binding interactions with key biomolecules. It inhibits the DNA-binding activity and transcriptional activity of NF-κB by preventing the degradation of inhibitory kappa B (IκB) and the translocation of NF-κB to the nucleus. Furthermore, it decreases the activation of p38 MAPK and JNK, which are essential for the inflammatory response. These molecular interactions collectively contribute to the compound’s anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-hydroxy-2-naphthoate have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the anti-inflammatory effects of the compound persist, although there may be a gradual reduction in potency. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy in reducing inflammatory responses over time .
Dosage Effects in Animal Models
The effects of Methyl 7-hydroxy-2-naphthoate vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
Methyl 7-hydroxy-2-naphthoate is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as iNOS and COX-2, influencing the production of NO and PGE2. The compound also affects the metabolic flux of these pathways, leading to a reduction in the levels of pro-inflammatory metabolites. These interactions highlight the compound’s role in modulating metabolic processes associated with inflammation .
Transport and Distribution
Within cells and tissues, Methyl 7-hydroxy-2-naphthoate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall efficacy and function .
Subcellular Localization
The subcellular localization of Methyl 7-hydroxy-2-naphthoate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may guide the compound to these locations, enhancing its ability to interact with key biomolecules and modulate cellular processes .
Propiedades
IUPAC Name |
methyl 7-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOMQRRELNKIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435293 | |
| Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95901-05-6 | |
| Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

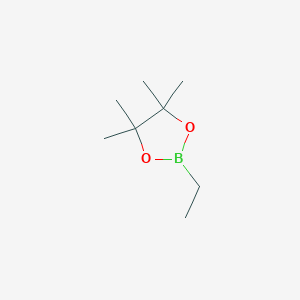
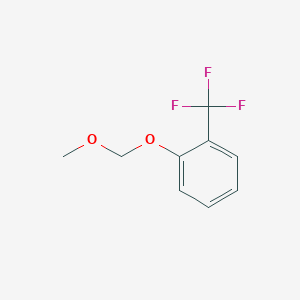
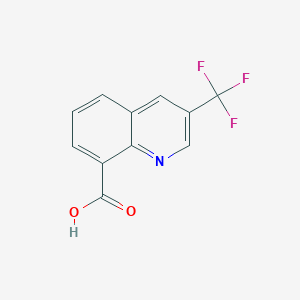

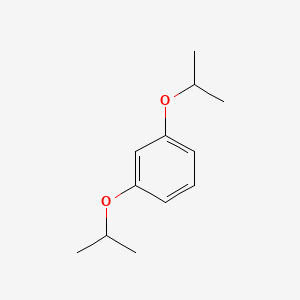
![Bis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1589080.png)
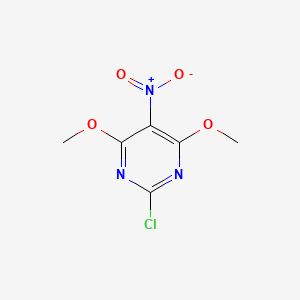
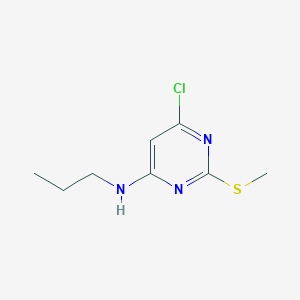
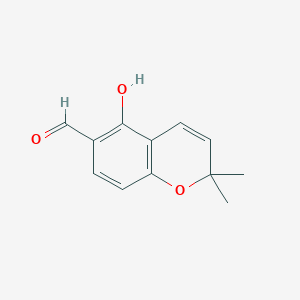
![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
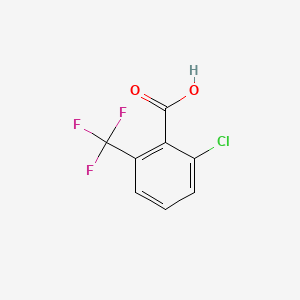
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
